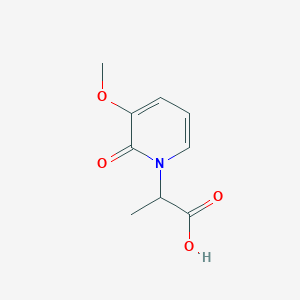

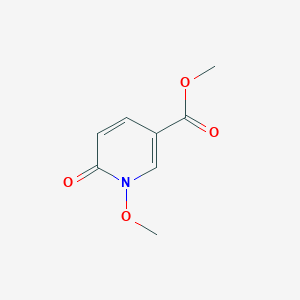

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Overview

Description

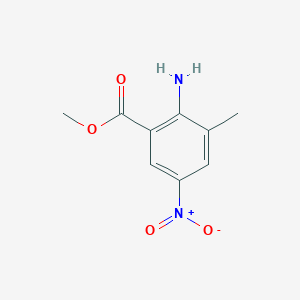

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a chemical compound that belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves multicomponent reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

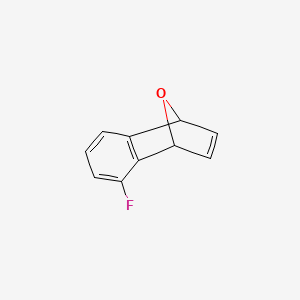

The molecular structure of this compound is characterized by a dihydropyrimidine ring . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to a variety of products . For example, in one study, a series of novel triazole-pyrimidine-based compounds were synthesized using this compound as a starting material .Scientific Research Applications

Novel Synthesis Methods

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate serves as a key intermediate in the regioselective synthesis of novel tetrahydropyrimidines through the Biginelli reaction. This process is facilitated by microwave irradiation under solvent- and catalyst-free conditions, which is significant for the development of highly functionalized chemical structures (Harikrishnan et al., 2013). Moreover, its application in generating various biginelli compounds showcases its versatility in synthesizing pyrimidine derivatives, which are crucial for further chemical transformations (Kappe & Roschger, 1989).

Antimicrobial Applications

In the realm of medicinal chemistry, this compound derivatives have been synthesized and tested for their antimicrobial properties. Notably, certain chromone-pyrimidine coupled derivatives have demonstrated significant antibacterial and antifungal activities, showcasing the potential of these compounds as antimicrobial agents (Tiwari et al., 2018). This is further supported by the synthesis of pyrimidine glycosides, which have been evaluated for their antimicrobial activity, indicating the broad scope of applications in designing new antimicrobial agents (El‐Sayed et al., 2008).

Pharmacological and Biological Applications

This compound derivatives have also been explored for their calcium channel blocking activity, illustrating their potential in the development of new therapeutic agents for cardiovascular diseases (Singh et al., 2009). The synthesis of novel heterocycles, such as tetrahydroimidazo[1,5-c]pyrimidin-5-ones, through aza-Wittig reaction followed by intramolecular cyclization, highlights its utility in generating complex molecules with potential biological activities (Lebed' et al., 2009).

Future Directions

The future research directions for Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate and its derivatives could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, more research is needed to fully understand their mechanism of action and to optimize their synthesis .

Mechanism of Action

Target of Action

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, also known as ethyl 2-hydroxypyrimidine-4-carboxylate, is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The primary targets of this compound are human microglia and neuronal cells .

Mode of Action

The compound interacts with its targets, leading to significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways is observed as the possible mechanism of action .

Result of Action

The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity .

Properties

IUPAC Name |

ethyl 2-oxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-4-8-7(11)9-5/h3-4H,2H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPUSNGXXUGWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665320 | |

| Record name | Ethyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306961-02-4 | |

| Record name | Ethyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.